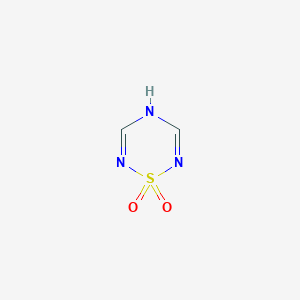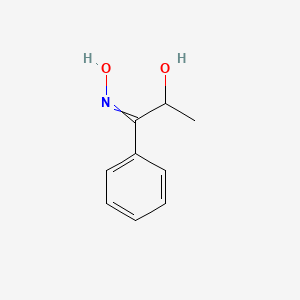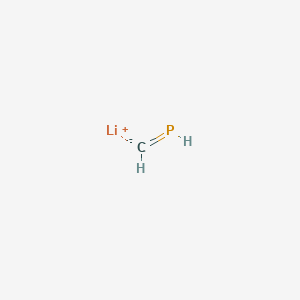
N,N-Dibenzyl-4-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-4-propylaniline is a chemical compound consisting of aniline with two benzyl groups and a propyl group as substituents on the nitrogen and the para position of the aniline ring, respectively. This compound crystallizes in the monoclinic crystal system and is known for its yellowish-white crystalline appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One method to synthesize N,N-Dibenzyl-4-propylaniline involves the reaction of aniline with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or tetrahydrofuran (THF) under reflux conditions . Another method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in THF, which yields a tin amide compound that reacts with benzyl bromide to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated derivatives at the benzylic positions.
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-4-propylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The pathways involved in its action include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibenzylaniline: Similar structure but lacks the propyl group at the para position.
4-Propylaniline: Contains a propyl group at the para position but lacks the benzyl groups on the nitrogen.
Uniqueness
N,N-Dibenzyl-4-propylaniline is unique due to the presence of both benzyl and propyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
90255-75-7 |
|---|---|
Fórmula molecular |
C23H25N |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-propylaniline |
InChI |
InChI=1S/C23H25N/c1-2-9-20-14-16-23(17-15-20)24(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-8,10-17H,2,9,18-19H2,1H3 |
Clave InChI |
JLNITRNCYMNJCK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)

![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)





